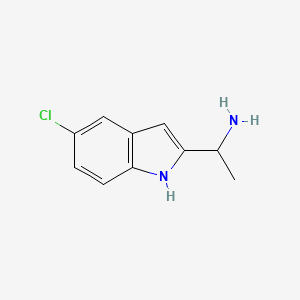

1-(5-Chloro-1h-indol-2-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C10H11ClN2 |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

1-(5-chloro-1H-indol-2-yl)ethanamine |

InChI |

InChI=1S/C10H11ClN2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-6,13H,12H2,1H3 |

InChI Key |

NDKVDDNDOULCAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(N1)C=CC(=C2)Cl)N |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(5-Chloro-1H-indol-2-yl)ethan-1-amine exhibits significant anticancer properties. A study conducted on a series of indole derivatives showed that this compound, when subjected to molecular docking studies, interacts effectively with DNA gyrase, an enzyme crucial for bacterial replication and transcription. The binding energy observed was notably favorable, suggesting potential as an antimicrobial agent with anticancer properties due to its ability to inhibit DNA replication in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various strains of bacteria and fungi. In vitro studies have demonstrated that derivatives of indole, including this compound, possess inhibitory effects on microbial growth. The mechanism appears to involve disruption of cellular processes critical for microbial survival .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical processes. For instance, the reaction of 5-chloroindole with ethanamine under controlled conditions yields this compound. Variations in synthesis methods have led to the development of numerous derivatives, each exhibiting unique biological activities.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against human tumor cell lines. The results indicated a dose-dependent increase in cytotoxicity, with significant inhibition observed at higher concentrations. The compound was found to induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Screening

In another investigation, a series of indole derivatives including this compound were screened against mycobacterial strains. The study reported that the compound exhibited comparable activity to standard antibiotics, suggesting its viability as an alternative treatment option for resistant infections .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Observations :

- Halogen Effects: Chlorine (5-Cl) provides moderate electron-withdrawing effects and lipophilicity.

- Substituent Position : Moving the ethylamine group from the 2-position (target compound) to the 3-position () alters the spatial orientation, impacting receptor interactions .

- Methoxy vs. Chloro : 5-Methoxytryptamine () replaces Cl with OCH₃, introducing electron-donating properties that may enhance serotonin receptor affinity, as seen in tryptamine derivatives .

Pharmacological Activity and SAR

- Antimicrobial Potential: Halogenated indoles like 2-(5-Nitro-1H-indol-3-yl)ethan-1-amine () show activity against Staphylococcus aureus, suggesting that nitro or chloro groups at the 5-position enhance antimicrobial properties .

- SAR Insights :

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 1-(5-Chloro-1H-indol-2-yl)ethan-1-amine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone precursor (e.g., 5-chloro-1H-indol-2-yl ethanone) using sodium cyanoborohydride or catalytic hydrogenation. Optimization involves adjusting pH (6–7 for reductive amination), temperature (25–50°C), and solvent systems (e.g., methanol/THF). Purity (>95%) is achievable via column chromatography (silica gel, dichloromethane/methanol gradient) or recrystallization from ethanol/water .

Q. What analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (DMSO-d6 or CDCl3) confirm the indole NH (δ 10–12 ppm), ethylamine chain (δ 1.5–2.5 ppm), and chloro-substituted aromatic protons (δ 7.0–7.8 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) verify purity (>95%) and detect impurities.

- Mass Spectrometry : HRMS (ESI+) provides exact mass confirmation (e.g., [M+H]+ at m/z 195.0592 for C10H10ClN2) .

Q. How does the compound’s solubility vary across solvents, and what formulations are suitable for in vitro assays?

- Methodological Answer : The compound exhibits limited aqueous solubility (≤1 mg/mL in water) but dissolves in DMSO (50 mg/mL) or ethanol (10 mg/mL). For cell-based assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in PBS or culture media .

Advanced Research Questions

Q. What is the compound’s selectivity profile for histamine receptors (e.g., H4R vs. H1R), and how does it compare to structurally related analogs?

- Methodological Answer : In competitive binding assays (radioligand displacement using [³H]-histamine), this compound shows high H4R affinity (IC50 < 100 nM) but negligible H1R/H2R activity. Structural analogs with 5,7-dichloro substitution (e.g., 2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine) exhibit enhanced 5-HT2A receptor agonism, highlighting the role of chloro positioning in receptor selectivity .

Q. How can in vivo pharmacokinetics (PK) and bioavailability be evaluated for this compound?

- Methodological Answer :

- Administration : Subcutaneous injection (20 mg/kg in 20% DMSO/saline) achieves plasma concentrations detectable via LC-MS/MS within 30 min .

- PK Parameters : Calculate , , and AUC using non-compartmental analysis (WinNonlin/Phoenix).

- Tissue Distribution : Radiolabel the compound with C and quantify accumulation in target tissues (e.g., lung, brain) via scintillation counting .

Q. What experimental strategies resolve contradictions in reported receptor activities for chloro-substituted indole derivatives?

- Methodological Answer :

- SAR Studies : Systematically modify substituents (e.g., 5-Cl vs. 7-Cl) and assess binding to H4R, 5-HT2A, and off-target receptors using radioligand assays.

- Functional Assays : Compare cAMP inhibition (H4R) vs. calcium flux (5-HT2A) in transfected HEK293 cells. Contradictions may arise from assay conditions (e.g., receptor expression levels, G-protein coupling) .

Key Considerations for Researchers

- Toxicity Screening : Assess cytotoxicity (MTT assay) in primary cells before in vivo use.

- Salt Forms : Hydrochloride salts improve aqueous solubility (e.g., 2-(5-chloro-1H-benzodiazol-1-yl)ethan-1-amine dihydrochloride) .

- Metabolic Studies : Use deuterated analogs (e.g., H-labeled ethylamine chain) to track metabolites via MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.